molecular formula C28H42O3S2 B12837418 S-(3,5-Di-tert-butyl-4-hydroxyphenyl) 3,5-di-tert-butyl-4-hydroxybenzenesulfinothioate

S-(3,5-Di-tert-butyl-4-hydroxyphenyl) 3,5-di-tert-butyl-4-hydroxybenzenesulfinothioate

Cat. No.: B12837418
M. Wt: 490.8 g/mol
InChI Key: JEDNZKGBGYGHHV-UHFFFAOYSA-N
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Description

S-(3,5-Di-tert-butyl-4-hydroxyphenyl) 3,5-di-tert-butyl-4-hydroxybenzenesulfinothioate: is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple tert-butyl groups and hydroxyl groups, which contribute to its stability and reactivity

Preparation Methods

The synthesis of S-(3,5-Di-tert-butyl-4-hydroxyphenyl) 3,5-di-tert-butyl-4-hydroxybenzenesulfinothioate typically involves multiple steps, including the introduction of tert-butyl groups and hydroxyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler hydrocarbons.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

S-(3,5-Di-tert-butyl-4-hydroxyphenyl) 3,5-di-tert-butyl-4-hydroxybenzenesulfinothioate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the effects of steric hindrance and electronic effects on chemical reactivity.

    Biology: The compound’s antioxidant properties make it a subject of interest in biological studies, particularly in understanding its potential protective effects against oxidative stress.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant in preventing cellular damage.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which S-(3,5-Di-tert-butyl-4-hydroxyphenyl) 3,5-di-tert-butyl-4-hydroxybenzenesulfinothioate exerts its effects involves its interaction with molecular targets such as free radicals. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The tert-butyl groups provide steric hindrance, which enhances the compound’s stability and reactivity.

Comparison with Similar Compounds

Compared to other similar compounds, S-(3,5-Di-tert-butyl-4-hydroxyphenyl) 3,5-di-tert-butyl-4-hydroxybenzenesulfinothioate is unique due to its specific arrangement of tert-butyl and hydroxyl groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C28H42O3S2

Molecular Weight

490.8 g/mol

IUPAC Name

2,6-ditert-butyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)sulfinylsulfanylphenol

InChI

InChI=1S/C28H42O3S2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)32-33(31)18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3

InChI Key

JEDNZKGBGYGHHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SS(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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